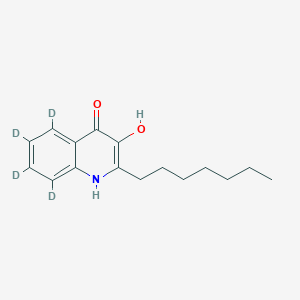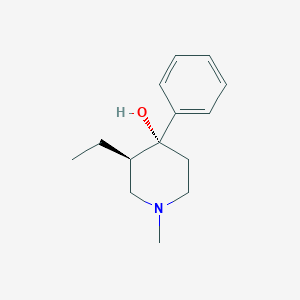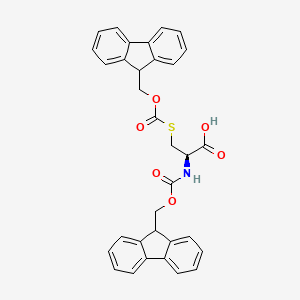
Fmoc-Cys(Fmoc)(Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Cys(Fmoc)(Fmoc)-OH is a derivative of cysteine, an amino acid, where the thiol group of cysteine is protected by three fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the thiol group during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Fmoc)(Fmoc)-OH typically involves the protection of the cysteine thiol group with Fmoc groups. The process begins with the attachment of the first Fmoc group to the cysteine molecule. This is followed by the sequential addition of the second and third Fmoc groups. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is automated to ensure consistency and efficiency. The use of automated peptide synthesizers allows for the precise control of reaction conditions, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Cys(Fmoc)(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids, facilitated by coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc groups.
Coupling: Reagents such as DIC and HOBt are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include peptides with protected or deprotected cysteine residues, depending on the reaction conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Fmoc-Cys(Fmoc)(Fmoc)-OH is used in the synthesis of complex peptides and proteins. Its ability to protect the thiol group during synthesis makes it valuable in the preparation of cysteine-rich peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and the role of cysteine residues in protein function. It is also used in the development of peptide-based drugs .
Medicine
In medicine, this compound is used in the synthesis of therapeutic peptides. These peptides have applications in treating various diseases, including cancer and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers ensures high yields and purity of the final products .
Wirkmechanismus
The mechanism of action of Fmoc-Cys(Fmoc)(Fmoc)-OH involves the protection of the cysteine thiol group during peptide synthesis. The Fmoc groups prevent unwanted reactions at the thiol site, allowing for the selective formation of peptide bonds. The deprotection of the Fmoc groups is achieved under basic conditions, revealing the free thiol group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Fmoc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl protecting group.
Uniqueness
Fmoc-Cys(Fmoc)(Fmoc)-OH is unique due to its triple Fmoc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required .
Eigenschaften
CAS-Nummer |
339048-97-4 |
|---|---|
Molekularformel |
C33H27NO6S |
Molekulargewicht |
565.6 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)propanoic acid |
InChI |
InChI=1S/C33H27NO6S/c35-31(36)30(34-32(37)39-17-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)19-41-33(38)40-18-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,37)(H,35,36)/t30-/m0/s1 |
InChI-Schlüssel |
VWFGTABFLJAFCN-PMERELPUSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)

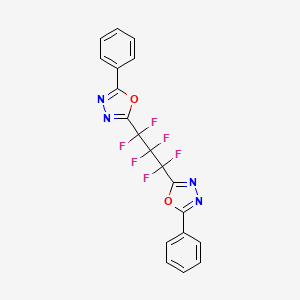
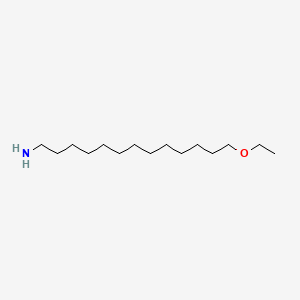
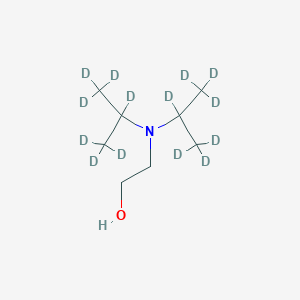
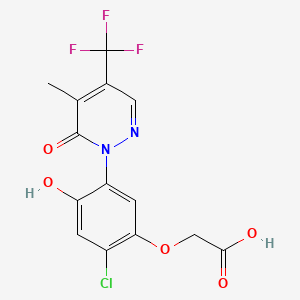
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
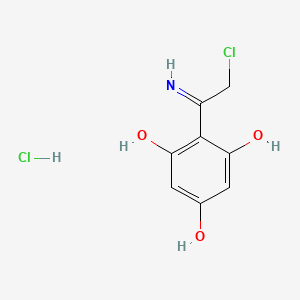
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
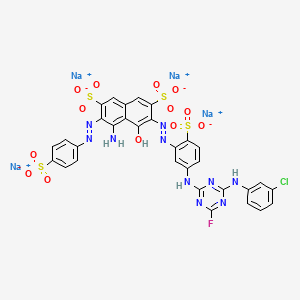
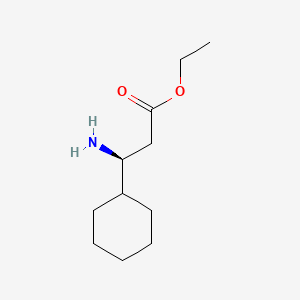
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
